molecular formula C6H10O2S B1615778 Methyl allylthioacetate CAS No. 72867-23-3

Methyl allylthioacetate

Cat. No. B1615778
CAS RN: 72867-23-3
M. Wt: 146.21 g/mol
InChI Key: XUIRWMWZYBMPQC-UHFFFAOYSA-N
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Description

“Methyl allylthioacetate” is a chemical compound with the molecular formula C6H10O2S . Its IUPAC Standard InChIKey is XUIRWMWZYBMPQC-UHFFFAOYSA-N .


Molecular Structure Analysis

“this compound” has a molecular weight of 146.207 . The structure of this compound is available as a 2D Mol file .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 146.207 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Neurologic Recovery in Spinal Injury

    A study by Young and Bracken (1990) in the Journal of Neurotrauma showed that high-dosage methylprednisolone improves neurologic recovery in spinal-injured humans, suggesting potential neuroprotective properties of certain methyl compounds (Young & Bracken, 1990).

  • Chronic Muscle Pain Treatment

    Sluka et al. (2002) in the Journal of Pharmacology and Experimental Therapeutics studied the effects of opioid agonists on mechanical hyperalgesia induced by repeated intramuscular injections of acid, indicating the potential of certain compounds in managing pain (Sluka et al., 2002).

  • Pharmacodynamics of Antidepressants

    A study by Berman et al. (2000) in Biological Psychiatry explored the antidepressant effects of ketamine, providing insights into the pharmacodynamics of certain methylated compounds (Berman et al., 2000).

  • Carcinogenesis Inhibition

    Research by Sparnins et al. (1986) in Nutrition and Cancer examined the effects of Allyl methyl trisulfide (AMT) on glutathione S-transferase activity and benzo[a]pyrene-induced neoplasia in mice, suggesting the potential of allyl-containing compounds in cancer prevention (Sparnins et al., 1986).

properties

IUPAC Name

methyl 2-prop-2-enylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-4-9-5-6(7)8-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIRWMWZYBMPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223165
Record name Methyl allylthioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72867-23-3
Record name Methyl allylthioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072867233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 72867-23-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl allylthioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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